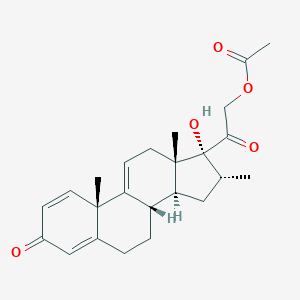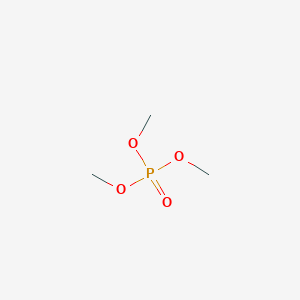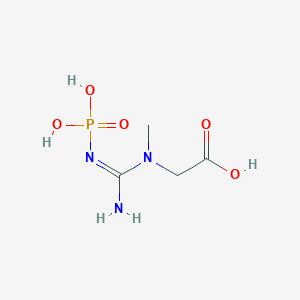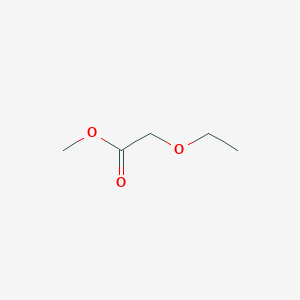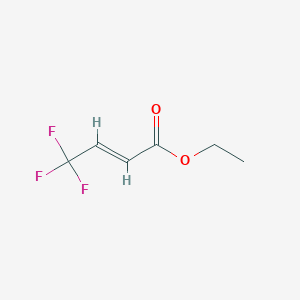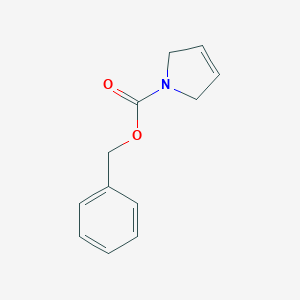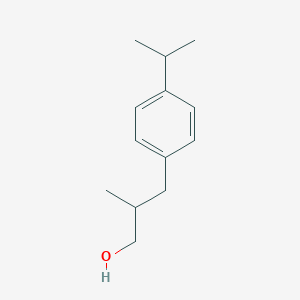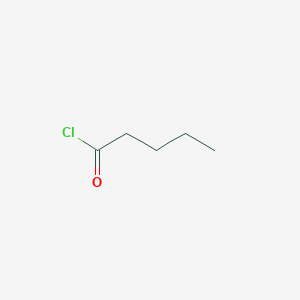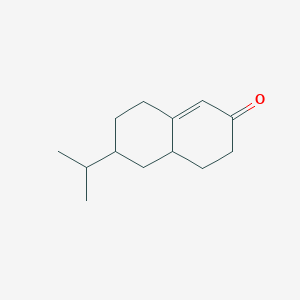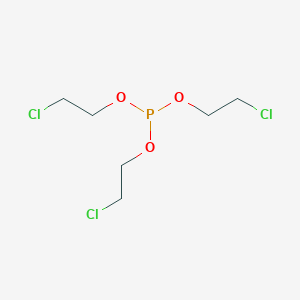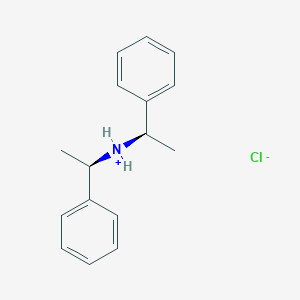![molecular formula C12H7N3O3 B042264 5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid CAS No. 98293-81-3](/img/structure/B42264.png)
5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid” is a chemical compound that has been studied for its potential biological activities . It is a type of pyrimidine analogue and has been evaluated for its activities for Epac inhibition . Epac, or Exchange proteins directly activated by cAMP, are a family of guanine nucleotide exchange factors that regulate a wide variety of intracellular processes in response to the second messenger cAMP .
Synthesis Analysis
The synthesis of this compound involves the creation of ethyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids carrying a 2-substituent . This process is followed by alkaline hydrolysis and acidification, which results in the corresponding carboxylic acids . These acids are then decarboxylated to form the final product .
Molecular Structure Analysis
The molecular structure of “5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid” is complex and has been the subject of various studies . The structure-activity relationship (SAR) analysis has led to the identification of more potent Epac antagonists . Further optimization of the moieties at the C-6 position of the pyrimidine scaffold may allow for the discovery of more potent Epac-specific antagonists .
Chemical Reactions Analysis
The chemical reactions involving “5-Cyano-1,6-dihydro-6-oxo-[3,4’-bipyridine]-2-carboxylic Acid” are primarily related to its role as an Epac antagonist . The compound has been synthesized and evaluated for its activities for Epac inhibition .
Aplicaciones Científicas De Investigación
Epac Antagonists for Metabolic and Cardiovascular Diseases
5-Cyano-6-oxo-1,6-dihydro-pyrimidines: , a class of compounds to which our subject compound belongs, have been identified as potent antagonists targeting exchange proteins directly activated by cAMP (Epac) . These proteins play a crucial role in various intracellular processes and are implicated in metabolic and cardiovascular diseases. The antagonistic action of these compounds can help in the modulation of Epac, providing a therapeutic pathway for treating related disorders.
Antimicrobial Applications
Pyridine derivatives, including our compound of interest, have shown promising results in antimicrobial evaluations . The structural characteristics of these compounds contribute to their effectiveness against a range of microbial strains, including bacteria and fungi. This makes them valuable in the development of new antibiotics and antifungal agents, especially in the face of rising microbial resistance.
Pharmacokinetics in Aquatic Organisms
Studies have investigated the in vitro activity of related compounds like oxolinic acid against aquatic pathogens and their pharmacokinetics in fish such as cod . This research is crucial for understanding how these compounds can be used to treat diseases in aquatic organisms, which is vital for aquaculture and marine biology.
Synthesis of Antagonists for Intracellular Signaling
The compound has been used in the synthesis of analogues that act as antagonists for intracellular signaling pathways . These pathways are integral to cellular function and regulation, and the ability to modulate them can lead to advancements in the treatment of diseases that arise from signaling dysregulation.
Antiviral Research
Pyridine compounds have been explored for their antiviral activities . The structural flexibility of these compounds allows for the creation of derivatives that can inhibit the replication of various viruses, contributing to the development of new antiviral drugs.
Cancer Research
There is evidence that pyridine derivatives can induce apoptosis in cancer cells, as demonstrated by nuclear features such as chromatin fragmentation and condensation . This property is significant for cancer research, where inducing programmed cell death is a key strategy in combating cancer.
Mecanismo De Acción
Target of Action
Similar compounds have been found to target theepidermal growth factor receptor (EGFR) and carbonic anhydrase (CA) .
Mode of Action
It’s known that egfr inhibitors typically work by blocking the binding of epidermal growth factor (egf) to its receptor, thereby inhibiting the activation of the egfr tyrosine kinase . On the other hand, CA inhibitors usually work by binding to the active site of the enzyme, thereby preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and a proton .
Biochemical Pathways
Therefore, inhibiting EGFR can have a significant impact on these processes . Similarly, CA plays a crucial role in maintaining pH balance in the body, so inhibiting this enzyme can affect many biochemical pathways .
Result of Action
Egfr inhibitors typically result in the inhibition of cell proliferation and induction of apoptosis . Similarly, CA inhibitors can lead to a decrease in the production of bicarbonate, thereby affecting pH balance .
Direcciones Futuras
Propiedades
IUPAC Name |
5-cyano-6-oxo-3-pyridin-4-yl-1H-pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O3/c13-6-8-5-9(7-1-3-14-4-2-7)10(12(17)18)15-11(8)16/h1-5H,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLZFLPKASPJMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-1,6-dihydro-6-oxo-[3,4'-bipyridine]-2-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

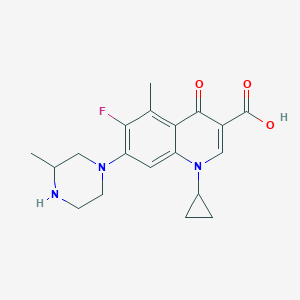
![(E)-1-N'-(1,3-Benzodioxol-5-ylmethyl)-1-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine](/img/structure/B42182.png)
